Lys-D-Pro-Thr

Catalog No.
S530698
CAS No.
117027-34-6
M.F
C15H28N4O5
M. Wt
344.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lys-D-Pro-Thr

CAS Number

117027-34-6

Product Name

Lys-D-Pro-Thr

IUPAC Name

(2S,3R)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid

Molecular Formula

C15H28N4O5

Molecular Weight

344.41 g/mol

InChI

InChI=1S/C15H28N4O5/c1-9(20)12(15(23)24)18-13(21)11-6-4-8-19(11)14(22)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10+,11-,12+/m1/s1

InChI Key

LOGFVTREOLYCPF-KXNHARMFSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

IL 1beta (193-195), interleukin 1beta (193-195), K(D)PT tripeptide, Lys-Pro-Thr, lysyl-prolyl-threonine

Canonical SMILES

CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H]1CCCN1C(=O)[C@H](CCCCN)N)O

The exact mass of the compound Lysyl-D-prolylthreonine is 344.206 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Cytokines - Monokines - Interleukin-1 - Interleukin-1beta - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lys-D-Pro-Thr (CAS 117027-34-6), commonly designated as KdPT, is a synthetic, low-molecular-weight (344.41 g/mol) tripeptide analogue corresponding to amino acids 193–195 of Interleukin-1β (IL-1β). From a procurement and formulation standpoint, its defining characteristic is the incorporation of a D-proline residue, which confers exceptional resistance to proteolytic degradation compared to native L-peptides. This structural modification transforms a transient biological signal into a highly processable, orally and topically stable active pharmaceutical ingredient (API) candidate. As a highly specific IL-1β antagonist, KdPT provides the targeted anti-inflammatory and tissue-regenerative properties typically associated with larger biologic inhibitors, but with the manufacturing scalability, cold-chain independence, and tissue penetrability of a small synthetic molecule [1].

Substituting Lys-D-Pro-Thr with its native L-isomer (Lys-Pro-Thr) results in rapid enzymatic cleavage by endogenous proteases, rendering the native sequence largely ineffective for oral dosing or long-term topical application without complex and costly encapsulation. Conversely, substituting KdPT with the structurally similar and widely available anti-inflammatory tripeptide KPV (Lys-Pro-Val) introduces significant off-target risks; KPV is derived from α-MSH and can interact with melanocortin receptors, potentially inducing unwanted melanogenesis (skin darkening) in dermatological formulations. Furthermore, attempting to replace KdPT with monoclonal IL-1β antibodies (e.g., Anakinra) drastically increases procurement costs, mandates strict cold-chain logistics, and limits application in localized mucosal or dermal environments due to the poor tissue penetration of large biologics[1].

Formulation Compatibility in Non-Pigmenting Dermatologicals

In comparative evaluations for topical applications, KdPT demonstrates a distinct formulation advantage over α-MSH-derived analogs like KPV. While KPV can trigger melanin production via MC1R activation, KdPT exerts its anti-inflammatory effects strictly through IL-1β antagonism and shows zero influence on melanogenesis in vitro. This decoupling of inflammation suppression from pigmentation makes KdPT a highly reproducible and safe active ingredient for cosmetic and wound-healing formulations where skin darkening is an unacceptable side effect [1].

Evidence DimensionIn vitro melanogenesis induction
Target Compound DataLys-D-Pro-Thr (KdPT): No induction of melanogenesis
Comparator Or Baselineα-MSH analogs / KPV: Potential for MC1R-mediated pigmentation
Quantified DifferenceComplete absence of melanogenic off-target effects
ConditionsIn vitro melanocyte assays

Crucial for formulators of dermatological products who require potent anti-inflammatory action without the risk of inducing hyperpigmentation.

Efficacy in High-Glucose Environments for Advanced Wound Care

KdPT demonstrates significant efficacy in mitigating glucotoxicity, a primary barrier in diabetic wound healing formulations. In normal human keratinocytes (NHKs) exposed to high glucose (HG) conditions, KdPT significantly reduces HG-mediated reactive oxygen species (ROS) production in a dose-dependent manner. In scratch assays, the application of KdPT counteracted HG-induced migration inhibition, significantly decreasing the open wound area compared to untreated HG controls. In ex vivo human skin organ cultures, KdPT successfully attenuated the HG-mediated suppression of re-epithelialization, validating its functional stability in compromised metabolic environments [1].

Evidence DimensionKeratinocyte migration and ROS production
Target Compound DataLys-D-Pro-Thr: Significant reduction in ROS and restored re-epithelialization
Comparator Or BaselineUntreated high-glucose (HG) baseline: Suppressed migration and elevated ROS
Quantified DifferenceDose-dependent reversal of HG-induced cellular impairment
ConditionsIn vitro NHK scratch assays and ex vivo human skin organ cultures under hyperglycemic conditions

Provides direct quantitative justification for procuring KdPT as an active pharmaceutical ingredient in advanced diabetic wound care products where metabolic impairment stalls healing.

Proteolytic Stability and Oral Formulation Compatibility

Unlike standard linear L-peptides that degrade rapidly in the gastrointestinal tract, the D-Pro substitution in KdPT grants it exceptional proteolytic stability, making it highly compatible with oral solid dose formulations. In murine models of antinociception, orally administered Lys-D-Pro-Thr demonstrated potent systemic activity in both early and late phases of nociception. This contrasts sharply with native L-peptides, which require intraperitoneal or intravenous administration to bypass enzymatic cleavage, highlighting KdPT's enhanced processability for non-invasive therapeutic development[1].

Evidence DimensionRoute of administration efficacy
Target Compound DataLys-D-Pro-Thr: Systemically active via oral (p.o.) administration
Comparator Or BaselineNative L-peptides: Typically inactive orally due to rapid gastrointestinal proteolysis
Quantified DifferenceMaintained systemic efficacy via oral administration without encapsulation
ConditionsMurine formalin-induced nociceptive response models

Enables the development of orally administered peptide therapeutics, drastically reducing delivery complexity, formulation costs, and patient compliance barriers.

Mucosal Barrier Reinforcement for Localized IBD Therapeutics

In dextran sulfate sodium (DSS)-induced experimental colitis models, KdPT demonstrated substantial tissue-protective effects by reinforcing tight junctions between colonic epithelial cells. Treatment with KdPT attenuated the inflammatory response, reducing myeloperoxidase (MPO) activity—a key quantitative marker of neutrophilic infiltration. Compared to untreated colitis baselines, KdPT administration preserved intestinal barrier integrity, positioning it as a highly specific, locally active alternative to systemic immunosuppressants for mucosal healing [1].

Evidence DimensionColonic tight junction integrity and MPO activity
Target Compound DataLys-D-Pro-Thr: Reinforced tight junctions and reduced MPO
Comparator Or BaselineUntreated DSS-colitis baseline: Compromised barrier and high MPO
Quantified DifferenceSignificant attenuation of neutrophilic infiltration and barrier disruption
ConditionsMurine DSS-induced experimental colitis model

Validates KdPT as a high-value precursor for targeted therapies in inflammatory bowel disease, offering localized mucosal healing without the systemic side effects of broad immunosuppressants.

Active Ingredient for Diabetic Ulcer and Chronic Wound Dressings

Due to its proven ability to reduce high-glucose-mediated ROS production and restore keratinocyte migration, KdPT is an ideal candidate for procurement in advanced wound care formulations. Its stability allows for integration into hydrogels, topical creams, and functionalized bandages aimed at accelerating re-epithelialization in diabetic patients [1].

Non-Melanogenic Anti-Inflammatory Cosmeceuticals

For cosmetic and dermatological manufacturers, KdPT offers the potent anti-inflammatory benefits of melanocortin-like peptides without the risk of inducing hyperpigmentation. This makes it the preferred tripeptide for formulations targeting rosacea, severe erythema, or post-procedure skin soothing where maintaining a uniform skin tone is critical [2].

Oral Therapeutics for Inflammatory Bowel Disease (IBD)

KdPT's exceptional proteolytic stability and oral bioavailability make it a prime candidate for the development of oral treatments for ulcerative colitis and Crohn's disease. Its specific action in reinforcing colonic tight junctions and antagonizing IL-1β provides a targeted, non-immunosuppressive mechanism for mucosal healing [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-5.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

344.20597001 Da

Monoisotopic Mass

344.20597001 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9VU41E2PRZ

Sequence

KPT

Wikipedia

Lysyl-D-prolylthreonine

Dates

Last modified: 08-15-2023
1: Nan K, Han Y, Fang Q, Huang C, Yu L, Ge W, Xiang F, Tao YX, Cao H, Li J. HMGB1 gene silencing inhibits neuroinflammation via down-regulation of NF-κB signaling in primary hippocampal neurons induced by Aβ(25-35). Int Immunopharmacol. 2018 Dec 17;67:294-301. doi: 10.1016/j.intimp.2018.12.027. [Epub ahead of print] PubMed PMID: 30572254.
2: Hu X, Shen H, Wang Y, Zhang L, Zhao M. Aspirin-triggered resolvin D1 alleviates paraquat-induced acute lung injury in mice. Life Sci. 2018 Dec 17. pii: S0024-3205(18)30821-X. doi: 10.1016/j.lfs.2018.12.028. [Epub ahead of print] PubMed PMID: 30571954.
3: Suetomi T, Willeford A, Brand CS, Cho Y, Ross RS, Miyamoto S, Brown JH. Inflammation and NLRP3 Inflammasome Activation Initiated in Response to Pressure Overload by Ca(2+)/Calmodulin-Dependent Protein Kinase II δ Signaling in Cardiomyocytes Are Essential for Adverse Cardiac Remodeling. Circulation. 2018 Nov 27;138(22):2530-2544. doi: 10.1161/CIRCULATIONAHA.118.034621. PubMed PMID: 30571348.
4: Kim ML, Martin WJ, Minigo G, Keeble JL, Garnham AL, Pacini G, Smyth GK, Speed TP, Carapetis J, Wicks IP. Dysregulated IL-1β-GM-CSF Axis in Acute Rheumatic Fever That Is Limited by Hydroxychloroquine. Circulation. 2018 Dec 4;138(23):2648-2661. doi: 10.1161/CIRCULATIONAHA.118.033891. PubMed PMID: 30571257.
5: Wang W, Zhong X, Li Y, Guo R, Du S, Wen L, Ying Y, Yang T, Wei XH. Rostral ventromedial medulla-mediated descending facilitation following P2X7 receptor activation is involved in the development of chronic postoperative pain. J Neurochem. 2018 Dec 20. doi: 10.1111/jnc.14650. [Epub ahead of print] PubMed PMID: 30570747.
6: Liu H, Dong H, Zhou N, Dong S, Chen L, Zhu Y, Hu HM, Mou Y. SPIO Enhance the Cross-Presentation and Migration of DCs and Anionic SPIO Influence the Nanoadjuvant Effects Related to Interleukin-1β. Nanoscale Res Lett. 2018 Dec 20;13(1):409. doi: 10.1186/s11671-018-2802-0. PubMed PMID: 30570682.
7: Li Q, Ye T, Long T, Peng X. Ginkgetin exerts anti-inflammatory effects on cerebral ischemia/reperfusion-induced injury in a rat model via the TLR4/NF-κB signaling pathway. Biosci Biotechnol Biochem. 2018 Dec 20:1-9. doi: 10.1080/09168451.2018.1553608. [Epub ahead of print] PubMed PMID: 30570395.
8: Lee Y, Pham TX, Bae M, Hu S, O'Neill E, Chun OK, Han MJ, Koo SI, Park YK, Lee JY. Blackcurrant (Ribes nigrum) Prevents Obesity-Induced Nonalcoholic Steatohepatitis in Mice. Obesity (Silver Spring). 2019 Jan;27(1):112-120. doi: 10.1002/oby.22353. PubMed PMID: 30569636.
9: Ren S, Chen X, Huang R, Zhou GG, Yuan Z. SOCS4 expressed by recombinant HSV protects against cytokine storm in a mouse model. Oncol Rep. 2018 Dec 18. doi: 10.3892/or.2018.6935. [Epub ahead of print] PubMed PMID: 30569160.
10: Wang S, Ji LY, Li L, Li JM. Oxidative stress, autophagy and pyroptosis in the neovascularization of oxygen induced retinopathy in mice. Mol Med Rep. 2018 Dec 13. doi: 10.3892/mmr.2018.9759. [Epub ahead of print] PubMed PMID: 30569132.
11: Ding Y, Wang L, Zhao Q, Wu Z, Kong L. MicroRNA 93 inhibits chondrocyte apoptosis and inflammation in osteoarthritis by targeting the TLR4/NF κB signaling pathway. Int J Mol Med. 2018 Dec 18. doi: 10.3892/ijmm.2018.4033. [Epub ahead of print] PubMed PMID: 30569118.
12: Deng J, Feng J, Liu T, Lu X, Wang W, Liu N, Lv Y, Liu Q, Guo C, Zhou Y. Beraprost sodium preconditioning prevents inflammation, apoptosis, and autophagy during hepatic ischemia-reperfusion injury in mice via the P38 and JNK pathways. Drug Des Devel Ther. 2018 Nov 29;12:4067-4082. doi: 10.2147/DDDT.S182292. eCollection 2018. PubMed PMID: 30568428; PubMed Central PMCID: PMC6276616.
13: Liu RH, Wen Y, Sun HY, Liu CY, Zhang YF, Yang Y, Huang QL, Tang JJ, Huang CC, Tang LJ. Abdominal paracentesis drainage ameliorates severe acute pancreatitis in rats by regulating the polarization of peritoneal macrophages. World J Gastroenterol. 2018 Dec 7;24(45):5131-5143. doi: 10.3748/wjg.v24.i45.5131. PubMed PMID: 30568390; PubMed Central PMCID: PMC6288649.
14: Lu Y, Wang X, Yang G, Liu X, Xu M. Effects of Chronic Intractable Insomnia on Inflammatory Cytokines, Blood Pressure Characteristics, and Antihypertensive Efficacy in Hypertensive Patients. Med Sci Monit. 2018 Dec 20;24:9259-9264. doi: 10.12659/MSM.911997. PubMed PMID: 30568156.
15: Ramos-Benitez MJ, Ruiz-Jimenez C, Rosado-Franco JJ, Ramos-Pérez WD, Mendez LB, Osuna A, Espino AM. Fh15 Blocks the Lipopolysaccharide-Induced Cytokine Storm While Modulating Peritoneal Macrophage Migration and CD38 Expression within Spleen Macrophages in a Mouse Model of Septic Shock. mSphere. 2018 Dec 19;3(6). pii: e00548-18. doi: 10.1128/mSphere.00548-18. PubMed PMID: 30567900.
16: Wang JS, Xiao WW, Zhong YS, Li XD, Du SX, Xie P, Zheng GZ, Han JM. Galectin-3 deficiency protects lipopolysaccharide-induced chondrocytes injury via regulation of TLR4 and PPAR-γ-mediated NF-κB signaling pathway. J Cell Biochem. 2018 Dec 19. doi: 10.1002/jcb.28304. [Epub ahead of print] PubMed PMID: 30565728.
17: Stone SJ, Kumar PS, Offenbacher S, Heasman PA, McCracken GI. Exploring a temporal relationship between biofilm microbiota and inflammatory mediators during resolution of naturally-occurring gingivitis. J Periodontol. 2018 Dec 19. doi: 10.1002/JPER.18-0156. [Epub ahead of print] PubMed PMID: 30565232.
18: Wei Y, Troger A, Spahiu V, Perekhvatova N, Skulachev M, Petrov A, Chernyak B, Asbell P. The Role of SKQ1 (Visomitin) in Inflammation and Wound Healing of the Ocular Surface. Ophthalmol Ther. 2018 Dec 18. doi: 10.1007/s40123-018-0158-2. [Epub ahead of print] PubMed PMID: 30565203.
19: Sur B, Kang S, Kim M, Oh S. Inhibition of Carrageenan/Kaolin-Induced Arthritis in Rats and of Inflammatory Cytokine Expressions in Human IL-1β-Stimulated Fibroblast-like Synoviocytes by a Benzylideneacetophenone Derivative. Inflammation. 2018 Dec 19. doi: 10.1007/s10753-018-0947-8. [Epub ahead of print] PubMed PMID: 30565030.
20: Gómez GI, Falcon RV, Maturana CJ, Labra VC, Salgado N, Rojas CA, Oyarzun JE, Cerpa W, Quintanilla RA, Orellana JA. Heavy Alcohol Exposure Activates Astroglial Hemichannels and Pannexons in the Hippocampus of Adolescent Rats: Effects on Neuroinflammation and Astrocyte Arborization. Front Cell Neurosci. 2018 Dec 4;12:472. doi: 10.3389/fncel.2018.00472. eCollection 2018. PubMed PMID: 30564103; PubMed Central PMCID: PMC6288256.

Explore Compound Types